
(4-Methylthiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylthiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N6O2S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-Methylthiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antitumor, and other pharmacological activities, supported by relevant data and case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into three key components:
- Thiazole Ring : The 4-methylthiazole moiety contributes to the compound's biological activity.
- Oxadiazole Ring : The 1,2,4-oxadiazole unit is known for its diverse pharmacological properties.
- Piperidine Linkage : The piperidine ring enhances the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. In particular:
- Minimum Inhibitory Concentration (MIC) values for compounds similar to our target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, some derivatives displayed MIC values as low as 0.22 μg/mL against pathogenic isolates .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Oxadiazole Derivative A | 0.22 | S. aureus |
Oxadiazole Derivative B | 0.25 | E. coli |
Antitumor Activity
The compound's structural components suggest potential antitumor activity:
- Studies have shown that related oxadiazole derivatives inhibit cellular proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The presence of the thiazole and piperidine rings may enhance interaction with target proteins involved in cancer progression.
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial in cellular metabolism .
- DNA Interaction : Some derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes .
Study 1: Antimicrobial Evaluation
A study evaluated various oxadiazole derivatives for their antimicrobial efficacy against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain modifications to the oxadiazole ring significantly enhanced potency, with some compounds achieving MIC values below 4 µM .
Study 2: Antitumor Activity Assessment
In vitro studies on cancer cell lines demonstrated that certain derivatives of the target compound inhibited cell growth effectively. The most active compounds induced apoptosis in a dose-dependent manner, suggesting potential for development as anticancer agents .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that derivatives of oxadiazole and thiazole compounds exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Oxadiazole Derivative A | 0.22 | Staphylococcus aureus |
Oxadiazole Derivative B | 0.25 | Escherichia coli |
These results suggest that the presence of the thiazole and oxadiazole structures enhances antimicrobial efficacy.
Antitumor Activity
The structural characteristics of this compound suggest potential antitumor activity. Research has indicated that related oxadiazole derivatives can inhibit cellular proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Study 1: Antimicrobial Evaluation
A study evaluated various oxadiazole derivatives for their antimicrobial efficacy against drug-resistant strains of Mycobacterium tuberculosis. Certain modifications to the oxadiazole ring significantly enhanced potency, achieving MIC values below 4 µM.
Study 2: Antitumor Activity Assessment
In vitro studies demonstrated that specific derivatives inhibited cancer cell growth effectively. The most active compounds induced apoptosis in a dose-dependent manner, indicating potential for development as anticancer agents.
Eigenschaften
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-11-15(26-10-20-11)17(24)23-6-2-3-12(9-23)7-14-21-16(22-25-14)13-8-18-4-5-19-13/h4-5,8,10,12H,2-3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRBZHKSLXABGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.